Vinylphosphonic dichloride
Overview
Description
Vinylphosphonic dichloride is a chemical compound with the molecular formula C2H3Cl2OP . It is related to phosphorous acid and its derivatives .
Synthesis Analysis
Vinylphosphonic dichloride can be synthesized by the catalytic dehydrochlorination of 2-chloroethylphosphonic dichloride . Another possible synthesis method involves low-cost precursors, such as phosphorus trichloride. The reaction is based on the nucleophilic addition of phosphorus trichloride .Molecular Structure Analysis
The molecular structure of Vinylphosphonic dichloride is based on compounds possessing stable C-P bonds . The molecular weight of Vinylphosphonic dichloride is 144.924 Da .Chemical Reactions Analysis
Vinylphosphonic dichloride is involved in various chemical reactions. For instance, the Arbuzov reaction is commonly used for vinylbenzyl chloride-containing polymers . Phosphonate salts are the result of deprotonation of phosphonic acids, which are diprotic acids .Physical And Chemical Properties Analysis
Vinylphosphonic dichloride has a density of 1.4±0.1 g/cm3, a boiling point of 161.1±13.0 °C at 760 mmHg, and a vapour pressure of 3.0±0.3 mmHg at 25°C . Its molar refractivity is 27.6±0.3 cm3 .Scientific Research Applications
Vinylphosphonic dichloride can be synthesized and used for polycondensation reactions with bifunctional compounds, creating products like polyesters, polyamides, and epoxy resins. It's also used for the preparation of vinylphosphonic acid and its derivatives, which are applicable in synthetic resins, textile dressing, and protective surface coatings (Rochlitz & Vilcsek, 1962).
The electronic structure of vinylphosphonic acid derivatives has been extensively studied, revealing insights into the nature of the phosphoryl bond and its electronic possibilities. These studies are crucial for understanding the chemical and physical properties of these compounds (Omar, González-Jonte, & Vega, 2003).
Poly(vinylphosphonic acid) and its derivatives are important in developing functional synthetic polymers. They have gained importance due to their acidic functionality, which lends unique properties to these materials. Applications include various polymer-based products, highlighting their versatility in material science (Macarie & Ilia, 2010).
Vinylphosphonic dichloride has been researched for its copolymerization properties, particularly with compounds like methyl methacrylate and styrene. This research is vital for understanding its applications in creating diverse copolymers with specific properties (Fujii & Maeda, 1972).
Its use in creating bone tissue scaffolds has been explored, particularly in the form of poly(vinylphosphonic acid-co-acrylic acid) copolymers. This demonstrates its potential in biomedical applications, particularly in bone regeneration and tissue engineering (Dey et al., 2016).
Poly(vinylphosphonic acid) has been investigated for its potential in proton-conducting fuel cell membranes, showing promising results in terms of conductivity and thermal stability (Parvole & Jannasch, 2008).
Mechanism of Action
The mechanism of action of Vinylphosphonic dichloride involves the nucleophilic addition of phosphorus trichloride . Then, 2-chloroethylphosphonic dichloride can be converted to vinylphosphonic acid by eliminating HCl in the presence of BaCl2 and the hydrolysis of the formed vinylphosphonic dichloride .
Future Directions
Vinylphosphonic dichloride and its derivatives have found use in numerous fields, especially chemistry and biochemistry . They play a significant role in separation science and technology due to their unique and versatile properties . Future research may focus on developing more efficient synthesis methods and exploring new applications of this compound.
properties
IUPAC Name |
1-dichlorophosphorylethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl2OP/c1-2-6(3,4)5/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSZIADXWDYFKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162551 | |
Record name | Vinylphosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinylphosphonic dichloride | |
CAS RN |
1438-74-0 | |
Record name | P-Ethenylphosphonic dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1438-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinylphosphonic dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinylphosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinylphosphonic dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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